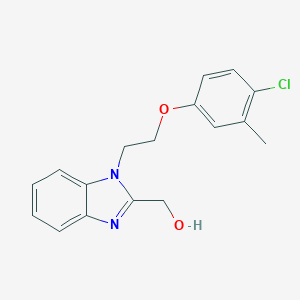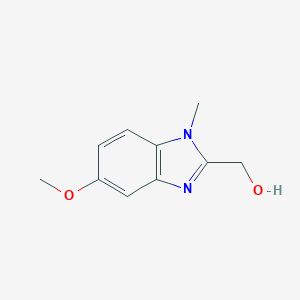![molecular formula C18H20N2O B368380 2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 941507-47-7](/img/structure/B368380.png)
2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by subsequent reactions to introduce the ethanol group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
化学反应分析
Types of Reactions
2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The benzimidazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives. Substitution reactions can introduce various functional groups into the benzimidazole ring, leading to a wide range of derivatives .
科学研究应用
2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol
- 2-(5-Nitro-1H-imidazol-1-yl)ethanol
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
Uniqueness
Compared to these similar compounds, 2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol stands out due to its unique structural features, such as the presence of the 2,5-dimethylbenzyl group. This structural uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-7-8-14(2)15(11-13)12-20-17-6-4-3-5-16(17)19-18(20)9-10-21/h3-8,11,21H,9-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCNCDXMVGRHGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368315.png)

![{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368319.png)
![{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368322.png)
![{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368323.png)
![{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368324.png)

![N-{[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide](/img/structure/B368373.png)
![2-furyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368374.png)
![2-furyl-N-({1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368375.png)
![2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B368381.png)
![2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B368383.png)
![N-({1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B368388.png)
![N-[(1-{2-[4-(tert-butyl)phenoxy]ethyl}benzimidazol-2-yl)methyl]-2-furyl-N-meth ylcarboxamide](/img/structure/B368389.png)
